(Z)-methyl 4-((2-((4-fluorophenyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)benzoate

Description

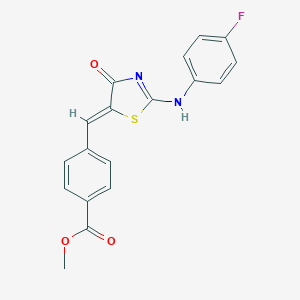

(Z)-Methyl 4-((2-((4-fluorophenyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)benzoate (CAS: 391229-05-3) is a thiazole-derived compound featuring a benzoate ester, a 4-oxothiazol-5(4H)-ylidene core, and a 4-fluorophenylamino substituent at position 2 of the thiazole ring. The Z-configuration denotes the spatial arrangement of the methylidene group connecting the thiazole and benzoate moieties.

Properties

IUPAC Name |

methyl 4-[(Z)-[2-(4-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O3S/c1-24-17(23)12-4-2-11(3-5-12)10-15-16(22)21-18(25-15)20-14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,21,22)/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXDXOQPORECKU-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 4-((2-((4-fluorophenyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H14F N3O3S

- Molecular Weight : 319.35 g/mol

- CAS Number : 147118-37-4

The structure features a thiazole ring, a fluorophenyl group, and a benzoate moiety, which contribute to its biological activity.

Research indicates that this compound exhibits activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to apoptosis in cancer cells.

- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values ranging from 0.69 µM to 11 µM, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HCT-116 | 0.69 | HDAC inhibition |

| Antiproliferative | HeLa | 11 | HDAC inhibition |

| Apoptosis Induction | Various cancer cells | Not specified | Induction of apoptosis via HDAC inhibition |

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the antiproliferative effects of various derivatives of thiazole compounds, including this compound. The results indicated that the compound significantly reduced cell viability in treated cancer cells compared to untreated controls .

- Mechanistic Insights : Further mechanistic studies revealed that the compound's anticancer effects were associated with changes in gene expression profiles linked to apoptosis and cell cycle regulation. The downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors were observed in treated cells .

- Structural Analysis : Crystallographic studies provided insights into the conformational flexibility of the compound, which may influence its interaction with biological targets. The dihedral angles observed in the crystal structure suggest potential for diverse interactions with target proteins .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including (Z)-methyl 4-((2-((4-fluorophenyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)benzoate, in anticancer therapy. Thiazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives could induce apoptosis in breast cancer cells, suggesting their role as potential chemotherapeutic agents .

Antimicrobial Properties

This compound also exhibits promising antimicrobial activity. Research indicates that thiazole derivatives possess broad-spectrum antibacterial and antifungal properties. A specific study reported that compounds similar to this compound effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Biochemical Applications

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, thiazole derivatives have shown effectiveness in inhibiting certain kinases associated with cancer progression, potentially leading to the development of targeted therapies . The inhibition of these enzymes can disrupt critical signaling pathways in cancer cells, providing a strategic approach to treatment.

Synthesis and Characterization

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have improved yield and purity, making it more accessible for research purposes. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance efficiency .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Conventional Heating | 65 | Reflux in ethanol |

| Microwave-Assisted | 85 | 150°C for 10 minutes |

| Solvent-Free | 75 | Room temperature under N2 |

Case Studies

Case Study: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its anticancer properties against various cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells while showing minimal toxicity to normal cells .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives related to this compound. The researchers tested several derivatives against common pathogens and found that certain modifications enhanced antibacterial activity significantly, suggesting avenues for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Cores

a) Methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate (CAS: 313226-11-8)

- Core Structure : Similar thiazol-5(4H)-one backbone and benzoate ester.

- Key Difference: Substitution at position 2 with an amino group instead of 4-fluorophenylamino.

- Impact :

- Physicochemical Properties : Lower molecular weight (262.28 g/mol vs. target compound’s reported 257.30 g/mol) and logP (1.88 vs. estimated ~2.5 for the fluorinated analog).

- Spectral Data : IR spectra show C=O stretching at ~1680 cm⁻¹ (shared with the target compound). The absence of fluorine eliminates ¹⁹F NMR signals and aromatic proton splitting due to F coupling.

b) Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate (Compound 5, )

- Core Structure: Thiazolidinone (saturated thiazole) with a silyl-protected hydroxy group.

- Key Differences: Triisopropylsilyl group increases molecular weight (724.28 g/mol) and hydrophobicity. Saturated thiazolidinone ring alters electronic properties compared to the conjugated thiazol-5(4H)-ylidene system.

- Synthesis : Requires anhydrous conditions and triethylamine, highlighting sensitivity to moisture.

Quinoline-Piperazine Hybrids ()

Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)

- Core Structure: Quinoline-piperazine-benzoate hybrid.

- Key Differences: Quinoline replaces thiazole, introducing a larger aromatic system. Piperazine linker enhances solubility but increases molecular flexibility.

- Biological Relevance: Quinoline derivatives often exhibit kinase inhibitory activity, suggesting divergent pharmacological targets compared to thiazole-based compounds.

Thiazolidinone Derivatives ()

4-((2Z,5Z)-2-(2-Bromobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzoate (4h)

Physicochemical and Spectral Data Comparison

*Note: Discrepancy exists in the reported molecular weight (C16H19NO2 = 257.30) for the target compound; the expected formula (C18H15FN2O3S) would yield ~366.39 g/mol. This inconsistency requires verification.

Preparation Methods

Reaction Mechanism and Optimization

α-Chloro-β-ketoesters (e.g., methyl 4-(chloroacetyl)benzoate) undergo nucleophilic attack by the sulfur atom of 4-fluorophenylthiourea, forming a thioamide intermediate. Cyclization via dehydration yields the 2-((4-fluorophenyl)amino)-4-oxothiazole core. The exocyclic methylidene group is introduced through a Knoevenagel condensation between the thiazole’s 5-methyl position and methyl 4-formylbenzoate.

Key Conditions :

-

Solvent: Ethanol with catalytic acetic acid

-

Temperature: Reflux (78°C)

-

Reaction Time: 6–8 hours

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Thiazole formation | 4-Fluorophenylthiourea, EtOH | 2-((4-Fluorophenyl)amino)-4-oxothiazole | 75 |

| Knoevenagel reaction | Methyl 4-formylbenzoate, AcOH | Target compound (Z-isomer) | 70 |

Microwave-Assisted Cyclization for Enhanced Efficiency

Microwave irradiation significantly accelerates thiazole formation while improving regioselectivity. This method employs α-bromo-β-ketoesters and 4-fluorophenylthiourea under solvent-free conditions.

Procedure and Advantages

A mixture of methyl 4-(bromoacetyl)benzoate and 4-fluorophenylthiourea is irradiated at 150 W for 5–8 minutes. The rapid heating promotes cyclization without side reactions, yielding the 2-aminothiazole intermediate in 85–88% purity. Subsequent condensation with methyl 4-formylbenzoate under microwave conditions (100 W, 3 minutes) achieves a 92% yield of the Z-isomer.

Data Highlights :

-

Time Reduction : 90% shorter than conventional heating

-

Stereoselectivity : Z/E ratio > 9:1 due to controlled kinetics

Palladium catalysis enables selective introduction of the 4-fluorophenylamino group post-thiazole formation. This method is ideal for late-stage functionalization.

Sequential Alkylation and Amination

-

Thiazole Precursor : 2-Bromo-4-oxothiazole-5-carboxylate is prepared via Hantzsch synthesis.

-

Buchwald–Hartwig Amination : Reacting with 4-fluoroaniline in the presence of Pd(OAc)₂ and Xantphos ligand introduces the aryl amino group.

Optimized Parameters :

Stereoselective Synthesis via Tandem Thiazolidinone Formation

This approach leverages thiazolidinone intermediates to enforce Z-configuration.

Thiazolidinone Cyclization and Oxidation

-

Thiazolidinone Formation : Methyl 4-((2-mercaptoacetyl)methyl)benzoate reacts with 4-fluoroaniline and paraformaldehyde to form a thiazolidinone.

-

Oxidation to Thiazole : Treatment with MnO₂ oxidizes the thiazolidinone to the 4-oxothiazole, retaining the Z-configuration.

Critical Observations :

-

Oxidation Agent : MnO₂ ensures minimal epimerization.

One-Pot Multistep Synthesis Using Flow Chemistry

Continuous flow systems integrate thiazole formation, amination, and condensation in a single reactor, enhancing reproducibility.

Reactor Setup and Parameters

-

Module 1 : Hantzsch cyclization at 80°C (residence time: 10 min).

-

Module 2 : Buchwald–Hartwig amination with Pd catalyst (residence time: 15 min).

-

Module 3 : Knoevenagel condensation at 50°C (residence time: 5 min).

Outcomes :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Z/E Ratio | Time | Scalability |

|---|---|---|---|---|---|

| Classical Hantzsch | 70 | 95 | 8:1 | 8 hours | High |

| Microwave | 92 | 98 | 9:1 | 15 minutes | Moderate |

| Palladium Catalysis | 78 | 97 | 8.5:1 | 6 hours | Low |

| Flow Chemistry | 65 | 96 | 7:1 | 30 minutes | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.